4-chlorobenzene-1,3-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzene-1,3-diamine; sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid. 4-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of benzene with two amino groups and one chlorine atom attached to the benzene ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive strong mineral acid. The combination of these two compounds forms a complex that is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-diaminobenzene. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the benzene ring using reagents such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of 4-chloro-1,3-dinitrobenzene.
Reduction: Formation of 4-chloro-1,3-diaminobenzene.
Substitution: Formation of 4-amino-1,3-diaminobenzene.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzene-1,3-diamine; sulfuric acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at different positions on the benzene ring.
4-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at para positions.
Uniqueness
4-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
71501-45-6 |
---|---|
Molekularformel |
C6H9ClN2O4S |
Molekulargewicht |
240.67 g/mol |
IUPAC-Name |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Verwandte CAS-Nummern |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.